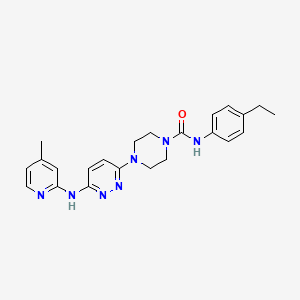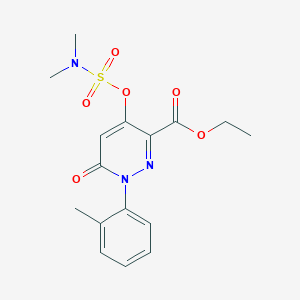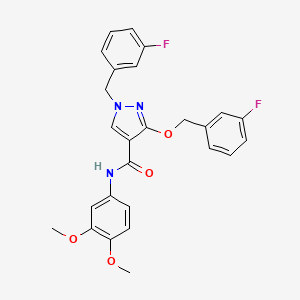![molecular formula C8H9NO B2869959 5-Isocyanatobicyclo[2.2.1]hept-2-ene CAS No. 2495-45-6](/img/structure/B2869959.png)
5-Isocyanatobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanatobicyclo[2.2.1]hept-2-ene: is a chemical compound with the molecular formula C8H9NO . It is a bicyclic compound featuring an isocyanate functional group attached to a norbornene framework. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanatobicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene derivatives with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often includes steps for purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isocyanatobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as tertiary amines or metal catalysts, are often used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Isocyanatobicyclo[2.2.1]hept-2-ene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules and the development of pharmaceuticals.
Industry: In industrial applications, it is used in the production of coatings, adhesives, and sealants due to its ability to form strong, durable polymers.
Mecanismo De Acción
The mechanism of action of 5-Isocyanatobicyclo[2.2.1]hept-2-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes to form stable products like ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparación Con Compuestos Similares
Norbornene: A related bicyclic compound without the isocyanate group.
Norbornadiene: Another bicyclic compound with a different arrangement of double bonds.
5-Norbornene-2-methanol: A norbornene derivative with a hydroxyl group.
Uniqueness: 5-Isocyanatobicyclo[2.2.1]hept-2-ene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives and polymers. This makes it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
5-isocyanatobicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-5-9-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAQSDLKWQCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)


![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)

![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)
![1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2869889.png)






